molecular formula C17H20O B8493964 (S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol

(S)-(+)-4'-(2-Methylbutyl)-[1,1'-biphenyl]-4-ol

Cat. No. B8493964
M. Wt: 240.34 g/mol
InChI Key: NJILCTCTAPYSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04844835

Procedure details

A solution of 33 m moles(8.2 g) of boron tribromide in 25 ml of methylene chloride was cooled to -70° C., and a solution of 28 m moles(7.0 g) of 4'-methoxy-4-(2-methylbutyl)biphenyl in 150 ml of methylene chloride was added dropwise thereto. The mixture was returned to room temperature in 8 hours, and then stirred for five hours. After addition of water, the reaction mixture was extracted with methylene chloride, then purified by column chromatography to obtain 4.0 g of 4'-(2-methylbutyl)-4-hydroxybiphenyl. (yield: 60%)
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
4'-methoxy-4-(2-methylbutyl)biphenyl
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][C:16]([CH2:19][CH:20]([CH3:23])[CH2:21][CH3:22])=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.O>C(Cl)Cl>[CH3:23][CH:20]([CH2:21][CH3:22])[CH2:19][C:16]1[CH:17]=[CH:18][C:13]([C:10]2[CH:9]=[CH:8][C:7]([OH:6])=[CH:12][CH:11]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
4'-methoxy-4-(2-methylbutyl)biphenyl
Quantity
7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)CC(CC)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC(CC1=CC=C(C=C1)C1=CC=C(C=C1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.